Cas no 93777-22-1 (Phenol,2,4,6-tris(1-phenylethyl)-, hydrogen phosphate (9CI))

Phenol,2,4,6-tris(1-phenylethyl)-, hydrogen phosphate (9CI) structure
93777-22-1 structure
Product Name:Phenol,2,4,6-tris(1-phenylethyl)-, hydrogen phosphate (9CI)
CAS No:93777-22-1
MF:C60H59O4P
MW:875.081837892532
CID:808695
PubChem ID:16205768
Update Time:2025-04-19

Phenol,2,4,6-tris(1-phenylethyl)-, hydrogen phosphate (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,4,6-tris(1-phenylethyl)-, hydrogen phosphate (9CI)
    • bis[2,4,6-tris(1-phenylethyl)phenyl] hydrogen phosphate
    • 93777-22-1
    • NS00062678
    • DTXSID301209656
    • Bis(2,4,6-tris(1-phenylethyl)phenyl) hydrogen phosphate
    • Phenol, 2,4,6-tris(1-phenylethyl)-, hydrogen phosphate
    • EINECS 298-051-9
    • Inchi: 1S/C60H59O4P/c1-41(47-25-13-7-14-26-47)53-37-55(43(3)49-29-17-9-18-30-49)59(56(38-53)44(4)50-31-19-10-20-32-50)63-65(61,62)64-60-57(45(5)51-33-21-11-22-34-51)39-54(42(2)48-27-15-8-16-28-48)40-58(60)46(6)52-35-23-12-24-36-52/h7-46H,1-6H3,(H,61,62)
    • InChI Key: ZAAULMRZYFHALK-UHFFFAOYSA-N
    • SMILES: P(=O)(O)(OC1=C(C=C(C=C1C(C)C1C=CC=CC=1)C(C)C1C=CC=CC=1)C(C)C1C=CC=CC=1)OC1=C(C=C(C=C1C(C)C1C=CC=CC=1)C(C)C1C=CC=CC=1)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 874.415097
  • Monoisotopic Mass: 874.415097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 65
  • Rotatable Bond Count: 16
  • Complexity: 1240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • XLogP3: 16.1

Experimental Properties

  • Density: 1.141
  • Boiling Point: 870.5°C at 760 mmHg
  • Flash Point: 480.3°C
  • Refractive Index: 1.612
  • PSA: 65.57000
  • LogP: 16.15560
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